molecular formula C16H17IN2O3 B3087417 (2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid CAS No. 1173463-34-7

(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B3087417
CAS No.: 1173463-34-7
M. Wt: 412.22 g/mol
InChI Key: NQWQFTPGGNJHBI-FNORWQNLSA-N
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Description

“(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid” is a chemical compound with the molecular formula C16H17IN2O3 and a molecular weight of 412.22 . It is used for proteomics research .

Scientific Research Applications

Modification of Polymers

  • Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including pyrazole derivatives, to create polymers with enhanced thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Synthesis of Novel Compounds

  • Synthesis of new pyridazinones using acrylic acid derivatives, including pyrazole compounds, has been explored for potential antibacterial activity (Essam Abdel, 1991).
  • Complex hydrogen-bonded framework structures in pyrazole derivatives show potential for creating intricate molecular architectures (Asma et al., 2018).

Applications in Drug Synthesis

  • Synthesis of acrylic acid derivatives, including pyrazole compounds, contributes to the development of novel drugs, as evidenced by the creation of new compounds for potential antibacterial and antifungal applications (Kaushik, Verma, & Madaan, 2011).

Biological Applications

  • The synthesis of pyrazole derivatives and their potential cytotoxic activity against Ehrlich Ascites Carcinoma cells indicate their relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Structure and Properties

  • Investigation of the tautomerism in NH-pyrazoles provides insights into the structural dynamics of these compounds, which is crucial for understanding their chemical behavior (Cornago et al., 2009).

Synthesis of Heterocyclic Compounds

  • The creation of fluorinated heterocyclic compounds using 2-fluoroacrylic acid derivatives, including pyrazoles, showcases the versatility of these compounds in synthesizing structurally diverse molecules (Shi, Wang, & Schlosser, 1996).

Molecular Engineering

  • Organic sensitizers for solar cell applications have been engineered using donor, electron-conducting, and anchoring groups, demonstrating the role of pyrazole derivatives in renewable energy technologies (Kim et al., 2006).

Liquid Crystalline Properties

  • Research into the liquid crystalline properties of pyrazolone derivatives has contributed to the development of new materials with potential applications in display technologies and sensors (Thaker et al., 2013).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, one should refer to its Safety Data Sheet (SDS).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. Given that it’s used for proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

Properties

IUPAC Name

(E)-3-[3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQFTPGGNJHBI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid
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(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid
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(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid
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(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid

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